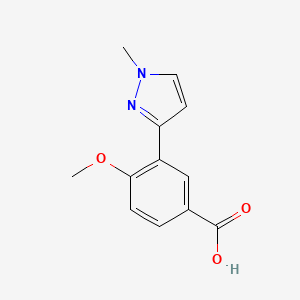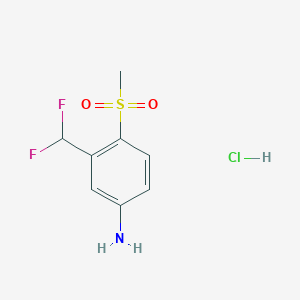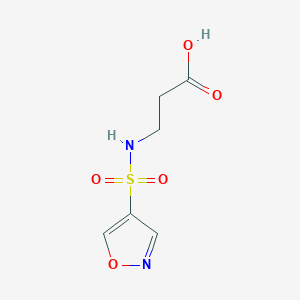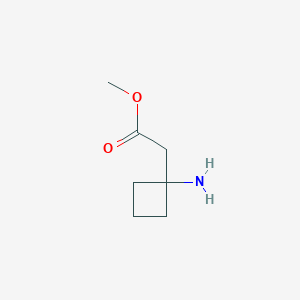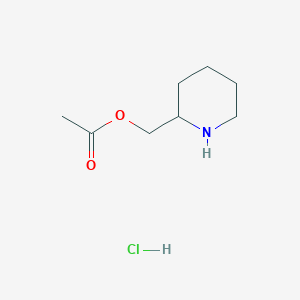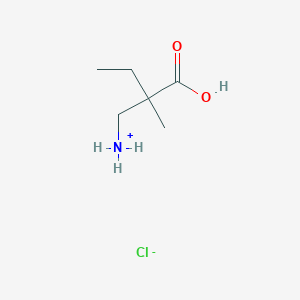![molecular formula C12H24Cl2N2O B1469874 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 1864064-50-5](/img/structure/B1469874.png)
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Übersicht
Beschreibung
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (THP-ABA) is a small molecule compound with a wide range of applications in scientific research. It is a cyclic amine that is used as a catalyst in a variety of chemical reactions, as a reagent in organic synthesis, and as an inhibitor of certain enzymes. THP-ABA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for the study of various biological processes.
Wissenschaftliche Forschungsanwendungen
Fragrance Composition in Personal Care
This compound has been utilized in the development of microbiome-friendly fragrance compositions . These are designed to mask or prevent body malodours without negatively affecting the skin’s bacterial flora, particularly in the underarm region . The compound’s properties contribute to formulations that are effective in deodorancy while preserving beneficial skin microbiome.
Pharmaceutical Research
In the pharmaceutical sector, the compound’s structure is of interest due to its bicyclic ring system . This system can undergo various bond-cleavage reactions and rearrangements, which is valuable for constructing chiral small molecules for pharmaceuticals . Its unique structure makes it a challenging yet intriguing scaffold for drug discovery.
Biomass Valorization
The compound is emerging as a promising platform chemical derived from biomass. It’s used for constructing chiral molecules that can serve as building blocks for catalysts, auxiliaries, and materials applications . This aligns with the growing trend of utilizing renewable resources in chemical synthesis.
Synthesis of Bioactive Molecules
Due to its nitrogen-containing heterocyclic core , the compound is significant in synthesizing bioactive molecules. This core structure is often found in natural products with known bioactive properties, making it a valuable target for synthetic organic chemistry .
Development of Chiral Solvents
The compound’s reduction product, cyrene , is used as a chiral solvent. Cyrene is derived from levoglucosenone, which is a product of the compound’s skeletal rearrangement. This application is particularly relevant in enantioselective synthesis, where the chirality of solvents can influence the outcome .
Material Science Applications
In material science, the compound’s derivatives are explored for their potential in creating new materials. The ability to modify the connectivity of the bicyclic ring system opens up possibilities for developing novel materials with specific properties .
Antimicrobial Activity
The compound exhibits antimicrobial activity, which is measured by its minimum inhibitory concentration (MIC) against specific bacteria species. This property is crucial for applications where controlling microbial growth is necessary, such as in certain medical coatings or preservation .
Cosmetic Industry
In cosmetics, the compound’s antimicrobial properties are leveraged to create products that reduce bacterial activity, thereby also reducing the formation of body malodours. This is particularly important in deodorants and antiperspirants .
Eigenschaften
IUPAC Name |
8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.2ClH/c13-9-7-11-1-2-12(8-9)14(11)10-3-5-15-6-4-10;;/h9-12H,1-8,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHAUXAUEISUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3CCOCC3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



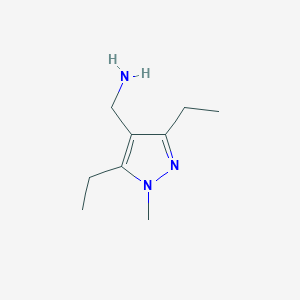
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1469794.png)
